molecular formula C11H14O3 B14628327 Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- CAS No. 54149-77-8

Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)-

Cat. No.: B14628327
CAS No.: 54149-77-8
M. Wt: 194.23 g/mol
InChI Key: ZAEOTRADILVZPM-UHFFFAOYSA-N
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Description

Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- is a ketone derivative characterized by a 4-methylphenyl group attached to a carbonyl carbon, with two methoxy substituents on the adjacent carbon. This compound belongs to a class of aromatic ketones where substituents on the ethanone backbone influence reactivity, stability, and applications.

Properties

CAS No.

54149-77-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,2-dimethoxy-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7,11H,1-3H3

InChI Key

ZAEOTRADILVZPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: 4-methylbenzoic acid or 4-methylacetophenone.

    Reduction: 2,2-dimethoxy-1-(4-methylphenyl)ethanol.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical properties of Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- C₁₁H₁₄O₃ ~194.23 (calculated) 4-methylphenyl, 2,2-dimethoxy Likely moderate polarity due to methoxy groups Potential intermediate in synthesis
2,2-Dimethoxy-1-(thiophen-2-yl)ethanone C₈H₁₀O₃S 186.23 Thiophene ring, 2,2-dimethoxy Heterocyclic aromaticity; lower molecular weight Synthesis of heterocyclic compounds
2,2-Dibromo-1-(4-methoxyphenyl)ethanone C₉H₈Br₂O₂ 307.97 4-methoxyphenyl, 2,2-dibromo High density (1.793 g/cm³); MP: 93–94°C Halogenated intermediate
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O 204.61 4-methylphenyl, 2,2-Cl/F₂ Volatility inferred from halogen substituents Specialty chemical synthesis
1-(4-Morpholinophenyl)-2-(4-methylphenyl)ethanone C₁₉H₂₁NO₂ 307.38 Morpholino, 4-methylphenyl Polar due to morpholino group; higher MW Precursor in pharmaceutical synthesis
Key Observations:
  • Substituent Diversity : The main compound’s 2,2-dimethoxy group distinguishes it from halogenated analogs (e.g., 2,2-dibromo or chloro/difluoro derivatives), which exhibit higher density and volatility .
  • Polarity: The morpholino-substituted analog () is more polar due to the nitrogen-containing group, enhancing solubility in polar solvents compared to the methoxy-substituted main compound .

Physicochemical and Toxicological Profiles

  • Melting/Boiling Points : The dibromo analog () has a defined melting point (93–94°C), while the main compound’s properties are inferred to be lower due to reduced halogen content and higher symmetry .
  • Toxicity: A structurally related compound, 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4′-methylacetophenone (), exhibits skin irritation (500 mg/24H MLD in rabbits).

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